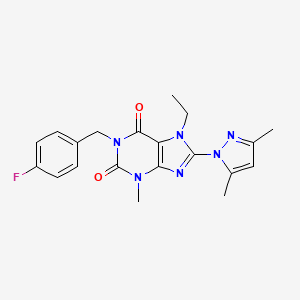
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PAC-1 and belongs to the class of pyrazole-based small molecules. In recent years, PAC-1 has been extensively studied for its anticancer properties, and it has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research on cinnamamide derivatives, including compounds structurally related to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide, has shown significant antimicrobial potential. For instance, chlorosubstituted imidazolyl cinnamamide displayed strong antibacterial activity against Bacillus subtilis and antifungal activity against Penicillium chrysogenum, highlighting the potential of such compounds in developing new antimicrobial agents Padmavathi et al., 2011.
Anticancer Properties
Studies have also explored the anticancer applications of pyrazole derivatives. A series of novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates were designed, synthesized, and evaluated for their topoisomerase IIα inhibitory activity and in vitro cytotoxicity against various cancer cell lines, including MCF-7, NCI-H460, HeLa, and a normal cell line (HEK-293T). Among these, one compound showed superior cytotoxicity, indicating the potential of pyrazole derivatives as anticancer agents Alam et al., 2016.
Antioxidant Activity
Another avenue of research has focused on the antioxidant activity of pyridinylcarbamoylmethyl pyrrolyl/pyrazolylcarboxamides. These compounds, prepared from pyridinylcarbamoylmethyl cinnamamide, were evaluated for their antioxidant properties, with methoxy-substituted pyrazolyl pyridines showing significant activity. This suggests a role for such compounds in the development of new antioxidant therapies Gudi et al., 2017.
Fungicidal and Insecticidal Uses
Cinnamamide derivatives have also been assessed for their fungicidal and insecticidal activities. Novel cinnamamide derivatives exhibited promising activity against plant pathogens and showed moderate nematicidal activities. This research points to the agricultural applications of cinnamamide derivatives in controlling plant diseases and pests Xiao et al., 2011.
Coordination Chemistry and Biological Sensing
Pyrazolyl derivatives, including those related to the core structure of this compound, have been utilized in coordination chemistry to develop luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions Halcrow, 2005.
Propiedades
IUPAC Name |
(E)-3-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(7-6-16-4-2-1-3-5-16)21-13-15-23-14-10-18(22-23)17-8-11-20-12-9-17/h1-12,14H,13,15H2,(H,21,24)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJJUBOTBFQFAC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2875973.png)
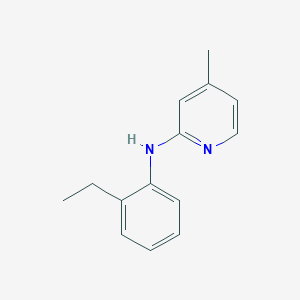
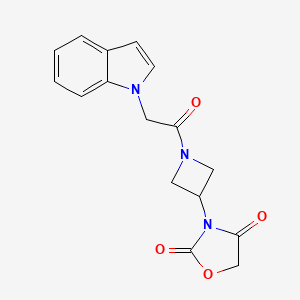
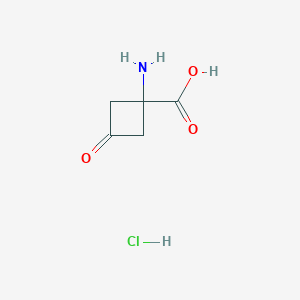
![7-[(2-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)

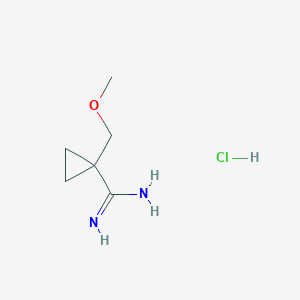
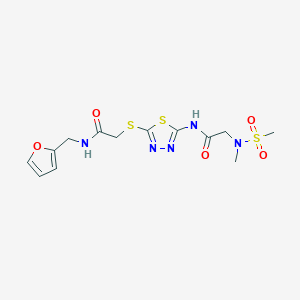
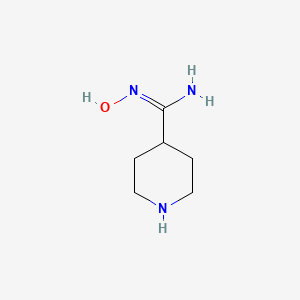

![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2875992.png)
![Methyl (3S,4S)-4-cyclopropyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-3-carboxylate](/img/structure/B2875993.png)

